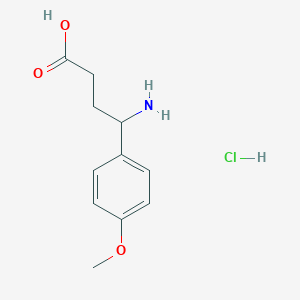

4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride

Description

Chemical Identity and Nomenclature

This compound represents a well-defined chemical entity with specific structural characteristics that distinguish it within the broader category of amino acid derivatives. The compound is officially registered under Chemical Abstracts Service Registry Number 1423029-69-9, establishing its unique chemical identity in global databases. The molecular formula C₁₁H₁₆ClNO₃ reflects the presence of the hydrochloride salt form, which differentiates it from the free base compound that carries the molecular formula C₁₁H₁₅NO₃.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound name explicitly indicating the positioning of functional groups along the butanoic acid backbone. The amino group and the 4-methoxyphenyl substituent are both located at the 4-position of the butanoic acid chain, creating a quaternary carbon center that significantly influences the compound's stereochemical properties. The methoxy group on the phenyl ring contributes to the compound's electronic characteristics and lipophilicity profile.

Table 1: Fundamental Chemical Properties of this compound

The compound's structural complexity arises from its β-amino acid framework, where the amino group is positioned on the β-carbon relative to the carboxyl group. This positioning classifies it as a β³-amino acid according to standard nomenclature conventions, where the organic residue is attached to the carbon bearing the amino group. The presence of the aromatic methoxyphenyl group introduces additional conformational considerations and electronic effects that influence the compound's reactivity patterns.

Historical Development of Aryl-Substituted β-Amino Acid Derivatives

The development of aryl-substituted β-amino acid derivatives has emerged as a significant area of research since the mid-1990s, with foundational work establishing the synthetic methodologies and biological relevance of these compounds. Early investigations in β-peptide chemistry were pioneered by research groups led by Dieter Seebach and Samuel Gellman in 1996, who recognized the potential of β-amino acids as building blocks for novel peptide structures with enhanced stability and biological activity.

The historical progression of β-amino acid synthesis methodologies has been characterized by continuous improvements in enantioselective synthetic approaches. A comprehensive review published in 1999 highlighted the rapid advancement in synthetic methodology for enantioselective β-amino acid synthesis during the period from 1996 to 1998, with particular emphasis on catalytic and enzymatic processes. These developments established the foundation for contemporary synthetic approaches that enable the preparation of highly enantioenriched β-amino acid derivatives.

The specific class of aryl-substituted β-amino acids, including compounds structurally related to 4-amino-4-(4-methoxyphenyl)butanoic acid, gained prominence through the development of enzymatic resolution techniques. Research published in 2006 demonstrated the effectiveness of lipase-catalyzed enantioselective ring cleavage of β-lactams as a method for accessing enantiomerically pure β-aryl-substituted β-amino acids. This methodology achieved remarkable enantioselectivity values exceeding 200 and provided access to both enantiomers of the target amino acids with high optical purity.

Table 2: Historical Milestones in β-Amino Acid Development

The evolution of synthetic methodologies has been accompanied by an increasing recognition of the unique properties that aryl-substituted β-amino acids contribute to peptide and medicinal chemistry. The presence of aromatic substituents provides opportunities for π-π interactions and enhances the structural diversity available in peptide design. Contemporary research has expanded to include electrochemical methods for β-amino acid synthesis, representing a sustainable and efficient approach to accessing these valuable synthetic intermediates.

Position in Contemporary Organic Chemistry Research

This compound occupies a specialized position within contemporary organic chemistry research, particularly in the context of amino acid chemistry and synthetic methodology development. The compound serves as both a synthetic target and a building block for more complex molecular architectures, reflecting the dual nature of amino acid derivatives in modern chemical research.

Current research trends in β-amino acid chemistry emphasize the development of efficient synthetic methodologies that provide access to enantiomerically pure compounds with diverse substitution patterns. The enantioselective synthesis of α-aryl-β²-amino esters through cooperative catalysis represents a significant advancement in this field, achieving high yields and exceptional enantioselectivity through the combination of isothiourea and Brønsted acid catalysis. These methodologies demonstrate the continued relevance of aryl-substituted amino acid derivatives in contemporary synthetic chemistry.

The integration of electrochemical methods into amino acid synthesis has emerged as a particularly promising area of research. Recent investigations have demonstrated the feasibility of single-step electrochemical synthesis of β- and γ-amino acid derivatives, including aryl-substituted variants. These approaches offer advantages in terms of environmental sustainability and synthetic efficiency, aligning with contemporary priorities in green chemistry.

Table 3: Contemporary Research Applications of Aryl-Substituted β-Amino Acids

The compound's relevance extends to medicinal chemistry research, where β-amino acid derivatives are being investigated for their potential in developing novel therapeutic agents. The unique structural properties of β-peptides, including their resistance to proteolytic degradation, make them attractive candidates for pharmaceutical applications. Research into β-peptide-based antibiotics represents a particularly promising application area, offering potential solutions to the growing challenge of antibiotic resistance.

The methoxyphenyl substituent in this compound provides specific electronic and steric properties that influence its behavior in synthetic transformations and potential biological applications. The electron-donating nature of the methoxy group affects the electronic density of the aromatic ring, potentially influencing both reactivity and binding interactions in biological systems. Contemporary research continues to explore these structure-activity relationships to optimize the properties of β-amino acid derivatives for specific applications.

Properties

IUPAC Name |

4-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDCMFROILVZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423029-69-9 | |

| Record name | Benzenebutanoic acid, γ-amino-4-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis via Nitroalkene Intermediate

A common synthetic sequence involves the following steps:

Step 1: Condensation of 4-methoxybenzaldehyde with nitromethane

This reaction forms 4-methoxyphenyl-2-nitropropene, a nitroalkene intermediate. The condensation typically proceeds under basic or acidic catalysis, optimizing yield and stereochemistry.Step 2: Catalytic Hydrogenation of Nitroalkene

The nitroalkene is subjected to catalytic hydrogenation, often using palladium on carbon (Pd/C) under mild conditions. This reduces the nitro group to an amino group, yielding 4-methoxyphenyl-2-aminopropane.Step 3: Reaction with Butanoic Acid or Derivatives

The amino intermediate reacts with butanoic acid or its activated derivatives under acidic conditions to form the target 4-Amino-4-(4-methoxyphenyl)butanoic acid.Step 4: Formation of Hydrochloride Salt

The free base is converted to its hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in an appropriate solvent.

This route is favored for its straightforward steps and scalability in industrial settings.

Alternative Route via 4-(4-Methoxyphenyl)-4-oxobutyric Acid

Another approach involves:

Step 1: Friedel-Crafts Acylation

4-Methoxybenzene (anisole) reacts with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride, using dichlorobenzene as solvent, to produce 4-(4-methoxyphenyl)-4-oxobutyric acid. Reaction parameters include:- Succinic anhydride: 0.7 to 1.2 equivalents relative to anisole

- Lewis acid: 2.0 to 2.5 equivalents relative to succinic anhydride

- Temperature: -30°C to 70°C (preferably -20°C to 20°C)

- Solvent volume: 0.5 to 30 times the weight of anisole

Step 2: Catalytic Hydrogenation

The keto acid is reduced to 4-(4-methoxyphenyl)butyric acid using catalytic hydrogenation with Pd/C in ethyl acetate and acetic acid at ~50°C under atmospheric hydrogen pressure. This step achieves high yields (~97%) and purity.Step 3: Amination

Subsequent amination of the butyric acid derivative introduces the amino group at the 4-position, often via reductive amination or other amination protocols.Step 4: Hydrochloride Salt Formation

The final compound is converted to its hydrochloride salt by treatment with HCl gas or acidified solvents.

This method benefits from high regioselectivity and good overall yields, with the use of dichlorobenzene solvents aiding purification by selective crystallization.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | Anisole, succinic anhydride, AlCl3, dichlorobenzene | ~95 | Temperature -20°C to 20°C, Lewis acid equiv. 2.05-2.3 |

| Catalytic Hydrogenation | Pd/C catalyst, ethyl acetate, acetic acid, 50°C, H2 | 97 | Atmospheric pressure, overnight reaction |

| Amination | Reductive amination or amine addition | Variable | Depends on amination method used |

| Hydrochloride Salt Formation | Gaseous HCl or HCl in ether/ethanol | Quantitative | Stabilizes compound for isolation |

Purity and Isomeric Composition: Use of dichlorobenzene solvent in Friedel-Crafts acylation yields predominantly para-substituted product (>99% para isomer), facilitating purification by filtration.

Spectroscopic Data (Example for 4-(4-methoxyphenyl)butyric acid):

Yields: The multi-step synthesis typically achieves overall yields above 90% for key intermediates, with final hydrochloride salt formation being quantitative.

Industrial synthesis emphasizes catalytic hydrogenation methods that minimize waste and avoid hazardous reagents such as zinc/mercury amalgams.

Continuous flow reactors and automated synthesis systems are increasingly employed to optimize reaction times, yields, and product purity at scale.

The preparation of 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride is well-established through two main synthetic routes:

Via nitroalkene intermediates derived from 4-methoxybenzaldehyde and nitromethane, followed by catalytic hydrogenation and amination.

Via Friedel-Crafts acylation of anisole with succinic anhydride to form 4-(4-methoxyphenyl)-4-oxobutyric acid, subsequent catalytic hydrogenation to 4-(4-methoxyphenyl)butyric acid, and final amination.

Both routes utilize catalytic hydrogenation with palladium catalysts, Lewis acid catalysis for acylation, and controlled acidic conditions for salt formation. The methods yield high-purity products suitable for pharmaceutical and research applications.

Chemical Reactions Analysis

Synthetic Routes and Reactivity

The compound is synthesized via a multi-step process involving:

-

Aldol condensation of 4-methoxybenzaldehyde with γ-keto acid derivatives (e.g., γ-keto-4-methoxyphenylbutanoic acid) .

-

Oxime formation using hydroxylamine hydrochloride under basic conditions (triethylamine/CH₂Cl₂), followed by hydrogenation with H₂/Pd-C to yield the amino acid .

-

Hydrochloride salt formation via treatment with concentrated HCl.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxime Formation | NH₂OH·HCl, Et₃N, CH₂Cl₂, 0–25°C | 70–79% |

| Hydrogenation | H₂, Pd/C, EtOAc, 24 hr | 55–82% |

| Hydrochloride Formation | HCl (conc.), recrystallization | >90% |

Oxidation

The amino group and methoxyphenyl moiety undergo oxidation:

-

Amino Group Oxidation : Forms imines or nitro derivatives using KMnO₄/CrO₃.

-

Methoxyphenyl Ring Oxidation : Generates quinone-like structures under strong acidic conditions (e.g., HNO₃/H₂SO₄).

Reduction

-

Carboxylic Acid Reduction : LiAlH₄ reduces the acid to a primary alcohol (4-amino-4-(4-methoxyphenyl)butanol).

-

Aromatic Ring Hydrogenation : Pd/C/H₂ saturates the methoxyphenyl ring to a cyclohexane derivative.

Substitution Reactions

-

Amino Group Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives .

-

Esterification : Forms methyl/ethyl esters via treatment with SOCl₂/ROH (e.g., 82% yield with SOCl₂/MeOH) .

Mechanistic Insights

-

Decarboxylation : The carboxylic acid group undergoes thermal or enzymatic decarboxylation (e.g., ω-transaminase-catalyzed reactions) to form γ-aminobutyric acid (GABA) analogs .

-

1,3-Dipolar Cycloaddition : The amino acid participates in cycloaddition reactions with unsaturated carbonyl compounds, forming pyrrolidine derivatives .

Comparative Reactivity with Analogs

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride is with a molecular weight of 245.70 g/mol. This compound features an amino group, a methoxyphenyl group, and a butanoic acid moiety, which contribute to its diverse biological activities and chemical reactivity.

Neuroscience Research

This compound is primarily studied for its potential neuroprotective effects , making it valuable in exploring treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may influence neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal health and function .

Pharmaceutical Development

In pharmaceutical research, this compound serves as a key intermediate in the synthesis of drugs aimed at modulating neurotransmitter activity. This is particularly significant for developing therapies for mood disorders like depression and anxiety disorders. Its ability to interact with various receptors makes it a candidate for further pharmacological investigations .

Analytical Chemistry

Researchers utilize this compound as a standard in chromatographic techniques. Its incorporation into analytical methods ensures accurate measurement of related substances in complex mixtures, enhancing the reliability of experimental results. This application is critical in both academic and industrial settings where precise quantification is necessary .

Biochemical Studies

As an amino acid derivative, this compound allows scientists to investigate protein interactions and enzyme activities. It contributes to a deeper understanding of metabolic pathways and can be used to study the effects of various modifications on protein function .

Formulation Science

In formulation science, this compound is incorporated into drug delivery systems aimed at enhancing the efficacy and stability of active pharmaceutical ingredients. Its unique properties facilitate targeted delivery, which can improve therapeutic outcomes .

Mechanism of Action

The mechanism of action of 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) pathway, leading to its neuroprotective effects. It also interacts with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The electronic and steric properties of substituents on the phenyl ring significantly impact physicochemical and biological behaviors:

Key Observations :

Positional Isomerism of Amino and Substituent Groups

The position of the amino group on the butanoic acid chain and the substituent on the phenyl ring alters molecular conformation and interactions:

Key Observations :

Functional Group Modifications

Derivatization of the carboxylic acid moiety or amino group alters reactivity and applications:

Key Observations :

- Esterification : Reduces polarity and may improve blood-brain barrier penetration .

- Amino Protection: Fmoc groups enable controlled peptide elongation in synthetic chemistry .

Research and Commercial Landscape

- Availability : The target compound is discontinued commercially, but analogs with methyl, chloro, and trifluoromethyl groups remain accessible .

- Applications : Halogenated derivatives are prioritized in drug discovery for enhanced stability and binding , while esterified forms are explored in prodrug development .

Biological Activity

4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of neuroprotection and neurotransmitter modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 232.70 g/mol

This compound features an amino group, a butanoic acid moiety, and a methoxyphenyl group, which contribute to its unique interactions with biological targets.

The primary mechanism through which this compound exerts its biological effects appears to involve modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA). GABA is a crucial inhibitory neurotransmitter in the central nervous system (CNS), and compounds that enhance GABAergic activity are often explored for their therapeutic potential in conditions such as epilepsy and neuropathic pain.

Interaction with Receptors

Research indicates that this compound may interact with various neurotransmitter receptors, including:

- GABA Receptors : Enhances GABAergic transmission, potentially leading to neuroprotective effects.

- Dopamine Receptors : May influence dopaminergic pathways, relevant in the treatment of mood disorders.

Neuroprotective Effects

Preliminary studies suggest that this compound exhibits neuroprotective properties. Its ability to modulate neurotransmitter release suggests potential applications in treating neurodegenerative diseases and conditions characterized by neuronal excitability.

Anticonvulsant Activity

In vitro studies have demonstrated that compounds similar to this compound can exhibit anticonvulsant properties. These findings support the hypothesis that enhancing GABAergic activity can mitigate seizure activity .

Study 1: Neuroprotective Effects in Animal Models

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in seizure frequency compared to control groups. The compound was shown to increase GABA levels in the hippocampus, suggesting a mechanism involving enhanced inhibitory neurotransmission.

Study 2: Inhibition of Inflammatory Cytokines

Research has also indicated that derivatives of this compound may possess anti-inflammatory properties. In vitro assays showed that it could inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-induced inflammation models. This suggests potential applications in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-(4-methoxyphenyl)butanoic acid | Similar methoxyphenyl group | Different stereochemistry may influence biological activity |

| 3-(4-Methoxyphenyl)butanoic acid | Lacks amino group | Alters interaction with biological targets |

| 4-Amino-4-(3-chloro-4-methoxyphenyl)butanoic acid | Contains chlorine substitution | Different reactivity profile |

The comparative analysis highlights the distinct biological activities conferred by structural variations among related compounds.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the 4-methoxyphenyl group (δ ~3.8 ppm for OCH) and the β-protons of the butanoic acid chain (δ ~2.3–2.8 ppm) .

- X-ray Crystallography : Employ SHELX software to determine crystal packing and hydrogen-bonding networks, critical for understanding stability and polymorphism .

What advanced computational approaches predict the compound’s reactivity and interaction with biological targets?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the amino group (NH) shows strong electrophilicity, making it prone to Schiff base formation .

- Molecular Dynamics (MD) Simulations : Model interactions with γ-aminobutyric acid (GABA) receptors to predict binding affinities and guide structure-activity relationship (SAR) studies .

How should researchers address discrepancies in reported pharmacological data, such as neuroprotective efficacy?

Advanced Research Question

- Experimental Replication : Standardize in vitro assays (e.g., glutamate-induced neurotoxicity models) using primary neuronal cultures instead of immortalized cell lines to reduce variability .

- Data Normalization : Account for batch-to-batch variations in hydrochloride salt purity via HPLC-UV validation (retention time: ~6.2 min, λ = 254 nm) .

What analytical methods are recommended for assessing purity and detecting trace impurities?

Basic Research Question

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) to separate the compound from common byproducts like unreacted 4-methoxyphenyl precursors .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak at m/z 255.1 [M+H] for the free base .

How does the hydrochloride salt’s stability vary under different storage conditions?

Basic Research Question

- Accelerated Stability Studies : Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via TLC. The hydrochloride form is hygroscopic; store desiccated at −20°C to prevent hydrolysis of the amino group .

What strategies resolve ambiguities in stereochemical assignments for this compound?

Advanced Research Question

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (80:20) to separate enantiomers, particularly if synthetic routes introduce racemic mixtures .

- Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-simulated spectra to confirm absolute configuration .

How can in vivo studies be designed to evaluate metabolic fate without commercial radiolabeled analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.